PLC thio-PIP2 (sodium salt)
CAS No.:
Cat. No.: VC0200325
Molecular Formula: C21H38O18P3S · 3Na
Molecular Weight: 772.5
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H38O18P3S · 3Na |
|---|---|
| Molecular Weight | 772.5 |
| Standard InChI | InChI=1S/C21H41O18P3S.3Na/c1-3-5-7-9-14(22)35-11-13(36-15(23)10-8-6-4-2)12-43-42(33,34)39-19-16(24)17(25)20(37-40(27,28)29)21(18(19)26)38-41(30,31)32;;;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);;;/q;3*+1/p-3/t13-,16-,17+,18+, |
| Standard InChI Key | JEAWYKPPKVXGTD-JORWXVKOSA-K |
| SMILES | CCCCCC(OC[C@@H](OC(CCCCC)=O)CSP([O-])(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP(O)([O-])=O)[C@H](OP(O)([O])=O)[C@H]1O)=O)=O.[Na+].[Na].[Na+] |
Introduction
Biochemical Role of PLC Thio-PIP2 in Signal Transduction
Hydrolysis by Phospholipase C
Phospholipase C (PLC) catalyzes the hydrolysis of PIP2 at the cytoplasmic leaflet of the plasma membrane, producing two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These molecules mediate calcium release from intracellular stores and protein kinase C (PKC) activation, respectively . PLC thio-PIP2 mimics native PIP2 structurally but introduces a sulfur atom at the sn-3 position. Upon hydrolysis by PLC, the resulting thiol group reacts with chromogenic agents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), enabling spectrophotometric quantification of enzymatic activity . This feature is critical for high-throughput screening of PLC inhibitors or activators in drug discovery pipelines .
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C; stable for 1 month |
| Purity | >98% (HPLC) |
| Key Applications | PLC activity assays, ion channel studies |
This analog’s stability in dimethyl sulfoxide (DMSO) and compatibility with freeze-thaw cycles make it practical for laboratory use .
Chemical and Physical Properties
| Supplier | Quantity | Price (USD) |
|---|---|---|
| Cayman Chemical | 1 mg | 894 |
| GlpBio | 500 μg | 503 |
These products are explicitly labeled for research use only, underscoring their role in non-therapeutic contexts .
Applications in Ion Channel Regulation Studies
PIP2 as a Co-Factor for Channel Activity
PIP2 is a critical co-factor for inwardly rectifying potassium (Kir) channels, transient receptor potential (TRP) channels, and Na+/Ca2+ exchangers . Depletion of PIP2 via PLC-mediated hydrolysis modulates channel activity, as observed in TRPV4 and Kir2.1:
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TRPV4 Channels: PIP2 tonically inhibits TRPV4 in capillary endothelial cells. PIP2 depletion via GqPCR-PLC signaling disinhibits TRPV4, promoting calcium influx and endothelial depolarization .
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Kir2.1 Channels: PIP2 sustains Kir2.1 activity; its hydrolysis suppresses potassium efflux, altering membrane potential .
PLC thio-PIP2 enables real-time tracking of PIP2 dynamics during such studies, as its hydrolysis generates quantifiable thiol groups .
Technical Considerations for Experimental Use
Stock Solution Preparation
Optimal stock solutions require:
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Solvent: DMSO (10 mM recommended)
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Storage: Aliquot at -20°C to avoid freeze-thaw degradation
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Handling: Pre-warm to 37°C and sonicate to ensure homogeneity .
Assay Optimization
In PLC activity assays, DTNB is added to detect thiol release. The reaction’s absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹) correlates with PLC activity . Researchers must calibrate enzyme concentrations to maintain linear kinetics, as excessive PLC concentrations deplete substrate prematurely .
Emerging Research Directions
TRP Channelopathies and Disease Models
Recent work implicates PIP2 dysregulation in TRP channelopathies, including neuropathic pain and vascular dysfunction . PLC thio-PIP2 facilitates studies on:
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TRPV4 in Cerebral Blood Flow: PIP2 depletion disinhibits TRPV4 in capillary endothelial cells, suggesting a role in neurovascular coupling .
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TRPM7 in Magnesium Homeostasis: PIP2 hydrolysis by PLC modulates TRPM7 activity, impacting cellular magnesium uptake .
Pharmacological Targeting of PLC Isoforms
Aberrant PLC activity is linked to cancers and immune disorders. PLC thio-PIP2-based assays identify isoform-specific inhibitors, such as U73122 (PLCβ) and edelfosine (PLCγ), with therapeutic potential .
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